ethyl 2-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanamido)benzoate

Description

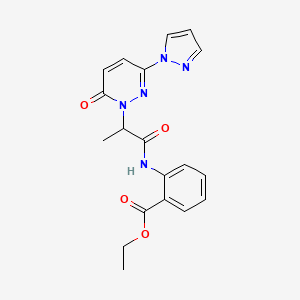

The compound ethyl 2-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanamido)benzoate is a heterocyclic derivative featuring a pyridazinone core fused with a pyrazole moiety, linked via a propanamido group to an ethyl benzoate ester. Pyridazinones are known for their pharmacological relevance, including antimicrobial and anti-inflammatory activities, while pyrazole derivatives are widely explored for their diverse biological effects . Structural elucidation of such compounds often employs crystallographic tools like the SHELX program suite, which remains a cornerstone in small-molecule refinement .

Properties

IUPAC Name |

ethyl 2-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)propanoylamino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O4/c1-3-28-19(27)14-7-4-5-8-15(14)21-18(26)13(2)24-17(25)10-9-16(22-24)23-12-6-11-20-23/h4-13H,3H2,1-2H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PETIRSOIDAKNRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)C(C)N2C(=O)C=CC(=N2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanamido)benzoate typically involves multi-step organic reactions. A common approach might include:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Construction of the pyridazine ring: This step might involve the cyclization of a suitable precursor with hydrazine.

Coupling reactions: The pyrazole and pyridazine rings are then coupled under specific conditions to form the desired compound.

Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanamido)benzoate can undergo various chemical reactions, including:

Oxidation: This might involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride could be used.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological pathways.

Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 2-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanamido)benzoate would depend on its specific interactions with biological targets. Typically, such compounds might:

Bind to enzymes or receptors: Modulating their activity.

Interfere with DNA/RNA synthesis: Affecting cell proliferation.

Alter signaling pathways: Leading to changes in cellular responses.

Comparison with Similar Compounds

Key Differences :

- Positional Isomerism : The target compound’s benzoate ester is at the 2-position, whereas I-series compounds are 4-substituted. This positional variation can influence steric interactions and electronic effects.

- Heterocyclic Moieties: The pyridazinone-pyrazole system in the target contrasts with the isoxazole (I-6501, I-6502, I-6602) or isoquinoline dione (I-6702) groups.

- Linker Groups : The target’s propanamido linker introduces hydrogen-bonding capacity, unlike the thioether (I-6501) or ether (I-6502, I-6602) linkers, which are less polar.

Reactivity and Physicochemical Properties

Evidence from ethyl 4-(dimethylamino) benzoate (a dimethylamino-substituted analogue) highlights the impact of substituents on reactivity and material properties. In resin cements, ethyl 4-(dimethylamino) benzoate demonstrated higher reactivity and better physical properties compared to methacrylate derivatives due to its amine group’s electron-donating effects . By analogy:

- The target compound’s amide group may enhance stability via hydrogen bonding but reduce solubility relative to dimethylamino-substituted analogues.

Biological Activity

Ethyl 2-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanamido)benzoate is a complex organic compound notable for its diverse biological activities. This article discusses its synthesis, biological properties, and potential applications based on recent research findings.

Compound Structure and Synthesis

The compound features a pyridazine core with a pyrazole moiety , suggesting potential interactions with biological targets due to the presence of heteroatoms and functional groups. The synthesis typically involves multi-step organic reactions, which require careful control of reaction conditions to optimize yield and purity. The structural formula can be represented as follows:

Biological Activity

This compound has shown significant biological activity across various assays, particularly in anticancer and antimicrobial studies. Below are detailed findings regarding its biological effects:

Anticancer Activity

Research indicates that compounds with similar structural features exhibit activity against various cancer cell lines, including those resistant to conventional therapies. Notably, derivatives have been reported to inhibit cyclin-dependent kinases, crucial for cell cycle regulation. In vitro studies have demonstrated that this compound significantly reduces cell viability in several cancer types:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| A549 (Lung Cancer) | 10 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 12 | Cyclin-dependent kinase inhibition |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. In studies, it has demonstrated effectiveness against both gram-positive and gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Studies and Research Findings

Recent studies have highlighted the importance of the pyrazole and pyridazine rings in enhancing the biological activity of derivatives. For instance, a study published in Journal of Medicinal Chemistry reported that modifications to the substituents on these rings can significantly alter the pharmacological profile of similar compounds, leading to improved efficacy against inflammatory diseases and cancer .

In another case study, a derivative similar to this compound was evaluated for its anti-inflammatory properties in an animal model of osteoarthritis. The results indicated a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, supporting its potential use in treating inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.